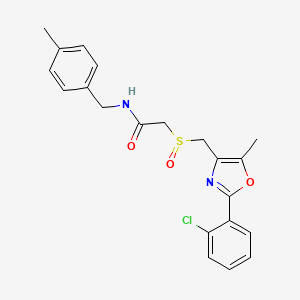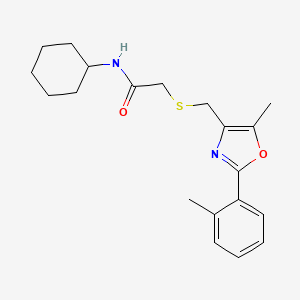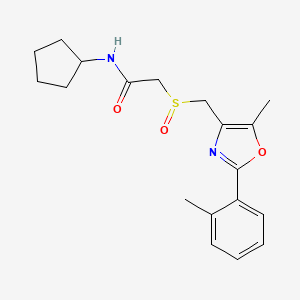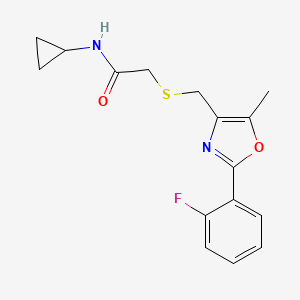
2-(((2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-332074 is a chemical compound with the molecular formula C21H17N3O3. It is known for its role as a casein kinase 1δ inhibitor, which makes it significant in various scientific research fields, particularly in the study of neurodegenerative disorders .
Métodos De Preparación
The synthesis of WAY-332074 involves several steps. The compound is typically prepared through a series of organic reactions, starting with the appropriate benzamide and pyridine derivatives. The reaction conditions often include the use of solvents like dichloromethane and methanol, and the process may involve heating to specific temperatures to facilitate the reactions . Industrial production methods for WAY-332074 are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
WAY-332074 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
WAY-332074 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool for studying the role of casein kinase 1δ in cellular processes.
Medicine: It is investigated for its potential therapeutic effects in neurodegenerative disorders, such as Alzheimer’s disease.
Industry: It may be used in the development of new pharmaceuticals and chemical products .
Mecanismo De Acción
WAY-332074 exerts its effects by inhibiting the activity of casein kinase 1δ. This enzyme is involved in various cellular processes, including the regulation of circadian rhythms and cell cycle progression. By inhibiting this enzyme, WAY-332074 can modulate these processes, which is particularly useful in the study of neurodegenerative diseases .
Comparación Con Compuestos Similares
WAY-332074 can be compared with other casein kinase inhibitors, such as WAY-311066 and WAY-321539. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties. WAY-332074 is unique in its specific inhibition of casein kinase 1δ, making it a valuable tool for targeted research .
Similar Compounds
WAY-311066: Another casein kinase 1δ inhibitor with similar applications in neurodegenerative research.
WAY-321539: A compound with a different molecular structure but similar inhibitory effects on casein kinase
Propiedades
Fórmula molecular |
C21H21ClN2O3S |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
2-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H21ClN2O3S/c1-14-7-9-16(10-8-14)11-23-20(25)13-28(26)12-19-15(2)27-21(24-19)17-5-3-4-6-18(17)22/h3-10H,11-13H2,1-2H3,(H,23,25) |
Clave InChI |
OXXJGHNUOYYVIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)CS(=O)CC2=C(OC(=N2)C3=CC=CC=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816243.png)
![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[3-methyl-4-(3-methylphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816246.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816248.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]ethanone](/img/structure/B10816266.png)

![2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816278.png)
![2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanesulfinyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B10816279.png)

![2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B10816283.png)

![2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B10816314.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide](/img/structure/B10816317.png)
![N-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816318.png)